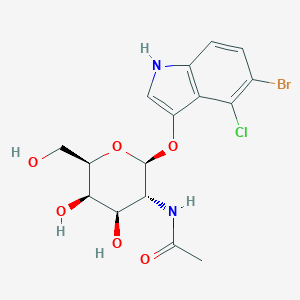

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWPNTKTZYIFQT-LMXXTMHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide (X-GalNAc)

A Chromogenic Substrate for the Sensitive Detection of β-N-acetylgalactosaminidase Activity

Authored by: A Senior Application Scientist

Introduction

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide, commonly referred to as X-GalNAc, is a synthetic, chromogenic substrate for the enzyme β-N-acetylgalactosaminidase (EC 3.2.1.53). This indolyl carbohydrate is an invaluable tool in molecular biology, biochemistry, and clinical research for the detection and quantification of β-N-acetylgalactosaminidase activity.[1][2] The enzymatic cleavage of X-GalNAc results in the formation of an intensely colored, insoluble blue precipitate, providing a robust and visually identifiable signal.[3] This guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for utilizing X-GalNAc in a research setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of X-GalNAc is essential for its effective use in enzymatic assays.

| Property | Value | Source |

| CAS Number | 129572-48-1 | [2] |

| Molecular Formula | C₁₆H₁₈BrClN₂O₆ | [2] |

| Molecular Weight | 449.68 g/mol | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) | [4] |

| Storage | Store at -20°C, protected from light and moisture. | [3] |

Mechanism of Action: The Chromogenic Cascade

The utility of X-GalNAc as a reporter molecule is predicated on a two-step enzymatic and oxidative process.

-

Enzymatic Hydrolysis: The process is initiated by the enzyme β-N-acetylgalactosaminidase, which recognizes and cleaves the β-glycosidic bond linking the N-acetylgalactosamine sugar moiety to the substituted indole. This hydrolysis releases 5-bromo-4-chloro-3-hydroxyindole (an indoxyl derivative) and N-acetylgalactosamine.

-

Oxidative Dimerization: In the presence of oxygen, the liberated 5-bromo-4-chloro-3-hydroxyindole undergoes spontaneous dimerization and oxidation to form 5,5'-dibromo-4,4'-dichloro-indigo. This indigo derivative is a highly stable, intensely blue pigment that is insoluble in aqueous solutions and precipitates at the site of enzymatic activity.[5]

Figure 2: Workflow for the preparation of X-GalNAc stock solution.

Histochemical Staining of Tissue Sections

This protocol is adapted from standard methods for X-Gal staining and should be optimized for the specific tissue type. [6][7][8]

-

Tissue Preparation: Use fresh-frozen cryosections (10-20 µm). Thaw sections at room temperature for 30 minutes.

-

Fixation: Fix the sections in 0.5% glutaraldehyde in PBS for 10 minutes at room temperature.

-

Washing: Wash the slides three times for 5 minutes each in PBS.

-

Staining: Prepare the staining solution immediately before use:

-

1 mg/mL X-GalNAc (from a 20 mg/mL stock in DMF)

-

5 mM potassium ferricyanide

-

5 mM potassium ferrocyanide

-

2 mM MgCl₂

-

in 0.1 M phosphate buffer, pH 7.4

-

-

Incubation: Cover the tissue sections with the staining solution and incubate at 37°C in a humidified chamber for 1 to 24 hours, or until the desired blue color intensity is reached. Protect from light during incubation.

-

Counterstaining and Mounting: After staining, wash the slides in PBS. Counterstain with Nuclear Fast Red if desired. Dehydrate through a graded series of ethanol, clear with xylene, and mount with a permanent mounting medium.

In Vitro Quantitative Enzyme Assay

This protocol allows for the quantification of β-N-acetylgalactosaminidase activity in cell lysates or purified enzyme preparations.

-

Reaction Setup: In a 96-well microplate, prepare the following reaction mixture:

-

Assay Buffer (e.g., 50 mM citrate-phosphate buffer, pH 4.5)

-

X-GalNAc (final concentration of 1-2 mM)

-

Enzyme source (cell lysate or purified enzyme)

-

-

Incubation: Incubate the plate at 37°C for a time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Stopping the Reaction: At each time point, stop the reaction by adding a stop solution (e.g., 0.5 M sodium carbonate).

-

Solubilization of Precipitate: Add an equal volume of DMSO to each well and mix thoroughly to dissolve the blue indigo precipitate.

-

Spectrophotometric Reading: Read the absorbance of the solubilized product at approximately 615 nm using a microplate reader. [9]6. Quantification: To convert absorbance to the amount of product formed, a standard curve should be generated using known concentrations of 5,5'-dibromo-4,4'-dichloro-indigo. The molar extinction coefficient for this compound in DMSO can be determined from the slope of the standard curve according to the Beer-Lambert law.

Data Interpretation and Troubleshooting

Qualitative Analysis: The presence of a blue color is a positive indicator of β-N-acetylgalactosaminidase activity. The intensity and localization of the stain provide semi-quantitative and spatial information, respectively.

Quantitative Analysis: The rate of increase in absorbance at ~615 nm is directly proportional to the enzyme activity. Enzyme activity can be expressed in units (e.g., µmol of product formed per minute per mg of protein).

Common Troubleshooting Issues:

| Issue | Possible Cause | Solution |

| No or weak blue color | Inactive enzyme | Ensure proper storage and handling of the enzyme source. |

| Incorrect pH of the assay buffer | Optimize the buffer pH for the specific enzyme. | |

| Substrate degradation | Use a fresh stock solution of X-GalNAc. | |

| High background staining | Spontaneous hydrolysis of X-GalNAc | Prepare staining solution fresh and protect from light. |

| Endogenous enzyme activity in tissues | Include a control with a known inhibitor of β-N-acetylgalactosaminidase. | |

| Precipitate is diffuse | Over-fixation or harsh permeabilization | Optimize fixation and permeabilization steps. |

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling X-GalNAc and its reagents.

-

Personal Protective Equipment (PPE): Wear a laboratory coat, safety glasses, and chemical-resistant gloves. [10]* Handling: Handle X-GalNAc powder in a chemical fume hood to avoid inhalation of dust. [11]Avoid contact with skin and eyes. [11]* Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are toxic and can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly specific and sensitive chromogenic substrate that serves as an essential tool for researchers in diverse fields. Its ability to produce a distinct, localized blue precipitate upon enzymatic cleavage allows for the straightforward detection and quantification of β-N-acetylgalactosaminidase activity. By understanding the principles behind its mechanism of action and following optimized protocols, researchers can effectively leverage X-GalNAc to gain valuable insights into biological processes, screen for potential therapeutics, and advance our understanding of diseases associated with altered glycosylation.

References

-

A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses. Current Protocols, 2(5), e421. [Link]

-

Development of a GalNAc-Tyrosine-Specific Monoclonal Antibody and Detection of Tyrosine O‑GalNAcylation in Numerous Human Tissues and Cell Lines. Journal of the American Chemical Society, 144(38), 17429-17440. [Link]

-

Use of 5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside for the isolation of beta-galactosidase-positive bacteria from municipal water supplies. Canadian Journal of Microbiology, 39(9), 821-825. [Link]

-

Facing problem in alpha glucosidase assay? ResearchGate. [Link]

-

Enzyme assay for β-N-acetylhexosaminidase. Glycoscience Protocols. [Link]

-

5-Bromo-4-chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide. G-Biosciences. [Link]

-

Histochemical Detection of alpha-D-galactosidase With 5-Br-4-Cl-3-indoxyl alpha-D-galactoside. Acta Histochemica, 85(2), 213-222. [Link]

-

The Role of 5-Bromo-4-chloro-3-indolyl-beta-D-galactoside in Enzyme Assays. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Possible Errors in Assay for Beta-Glycosidase Activity. Applied and Environmental Microbiology, 61(2), 820-822. [Link]

-

An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue. Bio-protocol, 10(12), e3649. [Link]

-

GalNAc-Transferases in Cancer. Cancers, 14(15), 3788. [Link]

-

Is α-N-acetylgalactosaminidase the key to curing cancer? A mini-review and hypothesis. Journal of BUON, 22(3), 574-578. [Link]

-

Substrates in Practice. ChromogenicSubstrates.com. [Link]

-

shRNA-mediated downregulation of α-N-Acetylgalactosaminidase inhibits migration and invasion of cancer cell lines. Oncology Letters, 16(5), 6331-6340. [Link]

-

Detection of β-Galactosidase Activity: X-gal Staining. Springer Nature Experiments. [Link]

-

Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals. Histochemistry and Cell Biology, 145(5), 547-561. [Link]

-

Safety Data Sheet. Glycosynth. [Link]

- Stable substrate-chromogen solutions for enzyme activity detection.

-

X-gal. Wikipedia. [Link]

-

Imaging Chromophores With Undetectable Fluorescence by Stimulated Emission Microscopy. DASH (Harvard). [Link]

-

The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies. Toxicologic Pathology, 46(7), 748-761. [Link]

-

High Gal-GalNAc levels are displayed in human adenocarcinomas. ResearchGate. [Link]

-

DATA SHEET. Canvax Biotech. [Link]

-

A Continuous Extraction Protocol for the Characterisation of a Sustainably Produced Natural Indigo Pigment. Molecules, 28(20), 7114. [Link]

-

Chromogenic substrates for the assay of β-N-acetyl-glucosaminidase (EC 3.2.1.52). Helier Scientific ltd. [Link]

-

Alpha-N-acetylgalactosaminidase in cancer: diagnostic applications and related treatment strategies. Journal of Cancer Metastasis and Treatment, 9, 33. [Link]

-

The role of NAG (N-acetyl-beta-D-glucosaminidase) in the diagnosis of kidney disease including the monitoring of nephrotoxicity. Clinica Chimica Acta, 262(1-2), 29-53. [Link]

-

Methodologies for Staining and Visualisation of Beta-Galactosidase in Mouse Embryos and Tissues. Methods in Molecular Biology, 254, 231-239. [Link]

-

β1, 4-N-acetylgalactosaminyltransferase III modulates cancer stemness through EGFR signaling pathway in colon cancer cells. Oncotarget, 8(23), 37648-37662. [Link]

-

Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 1(5), 2357-2366. [Link]

-

α-N-acetylgalactosaminidase. Wikipedia. [Link]

-

Tumor cell alpha-N-acetylgalactosaminidase activity and its involvement in GcMAF-related macrophage activation. Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology, 132(1), 1-8. [Link]

-

Chromogenic Substrates Overview. DC Fine Chemicals. [Link]

-

Ganglioside GM2 N-acetyl-beta-D-galactosaminidase and asialo GM2 (GA2) N-acetyl-beta-D-galactosaminidase; studies in human skin fibroblasts. Biochimica et Biophysica Acta, 486(1), 159-170. [Link]

-

Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase. RSC Advances, 10(4), 2273-2283. [Link]

-

The synthesis of novel chromogenic enzyme substrates for detection of bacterial glycosidases and their applications in diagnostic microbiology. Carbohydrate Research, 467, 46-53. [Link]

-

Evaluation of novel chromogenic substrates for the detection of bacterial ?-glucosidase. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US8501433B2 - Solvent for chromogenic substrate solution - Google Patents [patents.google.com]

- 5. US5804404A - Stable substrate-chromogen solutions for enenzyme activity detection - Google Patents [patents.google.com]

- 6. An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of β-Galactosidase Activity: X-gal Staining | Springer Nature Experiments [experiments.springernature.com]

- 8. Methodologies for staining and visualisation of beta-galactosidase in mouse embryos and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. theseus.fi [theseus.fi]

- 10. High-throughput microtiter plate-based chromogenic assays for glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. glycosynth.co.uk [glycosynth.co.uk]

A Technical Guide to 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide (X-GalNAc): Principle and Applications

This guide provides an in-depth exploration of the chromogenic substrate 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide (X-GalNAc), designed for researchers, scientists, and professionals in drug development. We will delve into the core principle of its action, provide detailed protocols for its use, and offer insights into the interpretation of results and troubleshooting.

Introduction: Visualizing Glycosidic Bond Cleavage

In the realm of cellular biology and enzyme kinetics, the ability to visualize enzymatic activity directly within its biological context is invaluable. Chromogenic substrates are instrumental in this regard, providing a straightforward method to detect the presence and localization of specific enzymes. This compound, hereafter referred to as X-GalNAc, is a specialized indolyl carbohydrate designed for the detection of β-N-acetylgalactosaminidase activity.[1] Its utility lies in its transformation from a soluble, colorless compound into an intensely blue, insoluble precipitate at the site of enzymatic action.

The Core Principle of Action: A Two-Step Chromogenic Reaction

The detection of enzymatic activity using X-GalNAc is a two-step process initiated by the targeted enzyme and culminating in a visually distinct color change.

Step 1: Enzymatic Hydrolysis

The primary reaction involves the hydrolytic cleavage of the β-glycosidic bond in X-GalNAc by a specific glycosidase. The target enzyme for X-GalNAc is β-N-acetylgalactosaminidase (EC 3.2.1.53) . It is also important to note that some β-N-acetylhexosaminidases (EC 3.2.1.52) can exhibit activity towards both N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues, and therefore may also cleave X-GalNAc.[2][3]

This enzymatic cleavage releases two products: the N-acetyl-beta-D-galactosamine sugar moiety and the colorless, unstable intermediate, 5-bromo-4-chloro-3-hydroxyindole.[4][5]

Step 2: Oxidative Dimerization

The liberated 5-bromo-4-chloro-3-hydroxyindole is highly reactive and, in the presence of an oxidizing agent, undergoes spontaneous dimerization.[4] This is followed by oxidation to form the final product, 5,5'-dibromo-4,4'-dichloro-indigo , an intensely blue and insoluble precipitate.[6] The presence of potassium ferricyanide and potassium ferrocyanide in the staining solution facilitates this oxidative dimerization, enhancing the reaction rate and ensuring the precipitate forms at the site of enzyme activity.[7][8]

The following diagram illustrates the enzymatic cleavage and subsequent chromogenic reaction:

The Target Enzymes: β-N-acetylgalactosaminidases and β-N-acetylhexosaminidases

The enzymes that cleave X-GalNAc play crucial roles in various biological processes.

-

β-N-acetylgalactosaminidases (β-NGAs) are glycoside hydrolases that specifically cleave terminal β-N-acetylgalactosamine residues from glycoconjugates.[7][8] These enzymes are involved in cell adhesion, signal transduction, and immune responses.[7]

-

β-N-acetylhexosaminidases (β-HEX) are ubiquitous enzymes that hydrolyze terminal N-acetyl-D-hexosamine (both GlcNAc and GalNAc) residues from a variety of substrates including glycoproteins, glycolipids, and glycosaminoglycans.[2] In humans, deficiencies in lysosomal β-HEX activity are associated with severe inherited metabolic disorders such as Tay-Sachs and Sandhoff diseases.[2][4]

The specificity of X-GalNAc makes it a valuable tool for studying the expression and activity of these enzymes in both normal physiological and pathological conditions.

Experimental Protocols

The successful application of X-GalNAc requires careful attention to sample preparation, staining solution composition, and incubation conditions. The following protocols are provided as a robust starting point and should be optimized for specific cell types, tissues, and experimental goals.

Preparation of Stock Solutions

| Reagent | Concentration | Solvent | Storage |

| X-GalNAc | 20-40 mg/mL | N,N-dimethylformamide (DMF) | -20°C, protected from light |

| Potassium Ferricyanide | 0.5 M | Distilled water | Room temperature, protected from light (prepare fresh) |

| Potassium Ferrocyanide | 0.5 M | Distilled water | Room temperature, protected from light (prepare fresh) |

| Magnesium Chloride (MgCl₂) | 1 M | Distilled water | Room temperature |

| Phosphate-Buffered Saline (PBS) | 1X, pH 7.2-7.4 | Distilled water | Room temperature |

Note: Ensure X-GalNAc is fully dissolved in DMF before use to prevent the formation of crystals in the staining solution.[7]

Staining Protocol for Cultured Cells

This protocol is suitable for cells grown on glass coverslips or in culture dishes.

-

Wash: Gently wash the cells twice with ice-cold 1X PBS.

-

Fixation: Fix the cells with a suitable fixative. The choice of fixative can impact enzyme activity.

-

Glutaraldehyde: A 0.5% - 2% solution in 1X PBS for 5-10 minutes on ice is often effective.[9]

-

Paraformaldehyde (PFA): A 4% solution in 1X PBS for 10-15 minutes at room temperature can also be used.[10]

-

Methanol/Acetone: Cold methanol or acetone can be used for fixation and permeabilization simultaneously, but may affect some epitopes.[10]

-

-

Rinse: Wash the cells three times with 1X PBS, for 5 minutes each wash.

-

Staining: Prepare the staining solution fresh. For each mL of staining solution, combine:

-

950 µL 1X PBS

-

10 µL 0.5 M Potassium Ferricyanide (final concentration 5 mM)

-

10 µL 0.5 M Potassium Ferrocyanide (final concentration 5 mM)

-

2 µL 1 M MgCl₂ (final concentration 2 mM)

-

25 µL 40 mg/mL X-GalNAc stock solution (final concentration 1 mg/mL)

-

Optional: 0.01% Sodium Deoxycholate and 0.02% NP-40 for permeabilization.[7]

-

-

Incubation: Cover the cells with the staining solution and incubate at 37°C in a humidified chamber, protected from light. Incubation times can range from 1 to 24 hours. Monitor for the development of the blue color.

-

Important: Do not use a CO₂ incubator, as the acidic environment will inhibit the enzyme.[9]

-

-

Post-Stain Wash: After sufficient color development, wash the cells twice with 1X PBS.

-

Counterstaining and Mounting (Optional): Cells can be counterstained with a nuclear stain like Nuclear Fast Red and mounted with an aqueous mounting medium.

Staining Protocol for Tissue Sections

This protocol is designed for fresh-frozen (cryostat) sections. Paraffin-embedded tissues are generally not suitable due to the harsh processing conditions that can inactivate the enzyme.

-

Sectioning: Cut frozen sections at 10-20 µm and mount on positively charged slides.

-

Fixation: Fix the sections immediately.

-

Cold Formalin: 4% PFA in PBS for 10 minutes at 4°C.

-

Cold Acetone: 10 minutes at -20°C.

-

-

Wash: Wash the slides three times in 1X PBS for 5 minutes each.

-

Staining: Prepare the staining solution as described in section 4.2. Cover the tissue sections with the solution.

-

Incubation: Incubate in a humidified chamber at 37°C overnight, protected from light. Monitor for color development.

-

Post-Stain Wash: Wash the slides three times in 1X PBS for 5 minutes each.

-

Counterstaining and Mounting: Counterstain with Nuclear Fast Red for 3-5 minutes, rinse with distilled water, and mount with an aqueous mounting medium.

The following diagram outlines the general workflow for X-GalNAc histochemical staining:

Factors Influencing Enzymatic Activity and Data Interpretation

The activity of β-N-acetylgalactosaminidases can be influenced by several factors, which should be considered for experimental design and data interpretation.

| Parameter | Optimal Range/Considerations | Rationale |

| pH | 6.0 - 8.0 (optimal ~6.5-7.5) | The pH of the staining solution is critical for enzyme activity. Most β-galactosidases and related enzymes have a neutral to slightly acidic pH optimum.[3][11][12] |

| Temperature | 37°C - 50°C | While 37°C is commonly used, some enzymes may exhibit higher activity at elevated temperatures. However, prolonged incubation at higher temperatures can lead to non-specific staining.[13] |

| Fixation | Short duration, mild fixatives | Over-fixation can cross-link proteins and mask the enzyme's active site, reducing or abolishing its activity.[10] |

| Permeabilization | Required for intracellular targets | Detergents like NP-40 or Triton X-100 are necessary for the substrate to access intracellular enzymes. The concentration should be optimized to avoid excessive membrane damage.[7][14] |

Interpreting the Results: A positive result is indicated by the presence of a distinct blue precipitate. The intensity of the color is proportional to the level of enzyme activity. It is crucial to include a negative control (e.g., tissue from a known non-expressing animal or cells without the target enzyme) to assess the level of background staining.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Weak Staining | 1. Enzyme inactivation during fixation. 2. Insufficient permeabilization. 3. Incorrect pH of the staining solution. 4. Inactive X-GalNAc stock solution. | 1. Reduce fixation time or use a milder fixative. 2. Optimize detergent concentration and incubation time. 3. Verify the pH of the PBS and staining solution. 4. Prepare a fresh X-GalNAc stock solution. |

| High Background Staining | 1. Over-incubation. 2. Endogenous enzyme activity in some tissues. 3. Non-specific precipitation of X-GalNAc. | 1. Reduce the incubation time and monitor color development periodically. 2. Include a negative control tissue to assess endogenous activity. 3. Ensure the staining solution is freshly prepared and filtered if necessary. |

| Crystalline Precipitate on Sample | 1. X-GalNAc not fully dissolved in DMF. 2. Staining solution was not filtered. | 1. Ensure the X-GalNAc stock is completely in solution before adding to the staining buffer. 2. Filter the final staining solution through a 0.22 µm filter. |

| Diffuse Staining | 1. Diffusion of the indoxyl intermediate before dimerization. 2. Poor fixation. | 1. Ensure the concentration of ferricyanide/ferrocyanide is optimal. 2. Optimize the fixation protocol to better preserve tissue morphology. |

Conclusion

This compound is a powerful tool for the qualitative and semi-quantitative analysis of β-N-acetylgalactosaminidase and related enzyme activities. Its ability to produce a distinct, localized blue precipitate makes it highly suitable for applications in histochemistry and cell biology. By understanding the core principles of its action and carefully optimizing the experimental protocols, researchers can effectively visualize and interpret the expression patterns of these important enzymes, contributing to a deeper understanding of their roles in health and disease.

References

-

Soriano Lab. (n.d.). X-gal Staining. MMRRC at UC Davis. Retrieved from [Link]

-

(n.d.). X-GLUC Protocol. Retrieved from [Link]

-

Walsh Medical Media. (2015, October 17). Different Roles of β-N-Acetylhexosaminidase in Metabolism. Retrieved from [Link]

-

Watanabe-Takano, H., et al. (2021). Protocol for whole-mount X-gal staining combined with tissue clearing in embryo and adult mouse using CUBIC. STAR Protocols, 2(4), 100931. [Link]

-

Muramatsu, T., et al. (2001). Kinetic studies on endo-beta-galactosidase by a novel colorimetric assay and synthesis of N-acetyllactosamine-repeating oligosaccharide beta-glycosides using its transglycosylation activity. Journal of Biochemistry, 130(4), 525-530. [Link]

-

ResearchGate. (n.d.). Effect of pH on β-galactosidase. Optimum pH was determined under standard assay conditions using oNPG (pH 4.0–10.0). [Link]

-

JETIR. (2021, May). STUDY OF PH AND TEMPERATURE ON THE ACTIVITY OF BETA GALACTOSIDASE ENZYME FROM FUNGI. JETIR, 8(5). [Link]

-

Wythe Lab. (n.d.). X-gal Staining. Retrieved from [Link]

-

Feinberg Labs. (n.d.). X-Gal Staining for Expression of LacZ in Cultured Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of the pH value on activity and stability of β -galactosidase (lacA) from B. licheniformis. [Link]

-

The Jackson Laboratory. (n.d.). Whole mount β-galactosidase staining. Retrieved from [Link]

-

Biotechno Labs. (n.d.). X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside). Retrieved from [Link]

-

ResearchGate. (n.d.). Improved fixation and permeabilization methods can be adapted for smFISH. [Link]

-

G-Biosciences. (n.d.). 5-Bromo-4-chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide. Retrieved from [Link]

-

Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae - PJLSS. (n.d.). Retrieved from [Link]

-

González-Ponce, S., et al. (2020). β-Galactosidases from a Sequence-Based Metagenome: Cloning, Expression, Purification and Characterization. International Journal of Molecular Sciences, 21(24), 9733. [Link]

-

bio-WORLD. (n.d.). 5-Bromo-4-Chloro-3-Indolyl-N-Acetyl-β-D-Galactosaminide. Retrieved from [Link]

-

Cell Signaling Technology. (2019, June 7). Flow Cytometry: Tips for Fixation & Permeabilization | CST Tech Tips [Video]. YouTube. [Link]

-

Electron Microscopy Sciences. (2012, May 2). Permeabilization and Fixation [Video]. YouTube. [Link]

-

Haataja, T., et al. (2023). Enzyme Kinetics by GH7 Cellobiohydrolases on Chromogenic Substrates is Dictated by Non-Productive Binding. The FEBS Journal, 290(2), 379-399. [Link]

-

ChemBK. (n.d.). 5-bromo-4-chloro-3-hydroxyindole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-chloro-3-hydroxyindole. Retrieved from [Link]

-

Lojda, Z. (1989). Histochemical Detection of alpha-D-galactosidase With 5-Br-4-Cl-3-indoxyl alpha-D-galactoside. Acta Histochemica, 85(2), 213-222. [Link]

-

ResearchGate. (n.d.). Indigogenic substrates for staining bacterial colonies. [Link]

-

G-Biosciences. (n.d.). 5-Bromo-4-chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide. Retrieved from [Link]

-

EMBL-EBI. (n.d.). 5-bromo-4-chloro-3-hydroxyindole (CHEBI:90329). Retrieved from [Link]

-

Boster Biological Technology. (n.d.). Immunohistochemistry Troubleshooting Handbook. Retrieved from [Link]

-

ResearchGate. (2020, December 22). An optimized protocol for combined fluorescent lectin/immunohistochemistry to characterize tissue-specific glycan distribution in human or rodent tissues. [Link]

-

Wu, Z. L., et al. (2015). Imaging specific cellular glycan structures using glycosyltransferases via click chemistry. Glycobiology, 25(10), 1050–1059. [Link]

-

ResearchGate. (2020, December 22). An optimized protocol for combined fluorescent lectin/immunohistochemistry to characterize tissue-specific glycan distribution in human or rodent tissues. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. protocols.io [protocols.io]

- 3. jetir.org [jetir.org]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. Effective detection of biocatalysts with specified activity by using a hydrogel-based colourimetric assay – β-galactosidase case study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]

- 8. cas.miamioh.edu [cas.miamioh.edu]

- 9. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 10. docs.abcam.com [docs.abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. How is beta-galactosidase activity affected by pH and temperature? | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Chromogenic Assays for N-acetyl-beta-D-galactosaminidase (NAGAL)

Abstract: This technical guide provides a comprehensive overview of the principles and practices for measuring the activity of N-acetyl-beta-D-galactosaminidase (NAGAL), a crucial enzyme implicated in lysosomal function and cancer biology. We delve into the mechanism of chromogenic substrates, with a particular focus on p-Nitrophenyl N-acetyl-β-D-galactosaminide (pNP-NAGAL), and offer a detailed, field-tested protocol for its use. This document is designed for researchers, clinicians, and drug development professionals, offering insights into assay optimization, data interpretation, and troubleshooting to ensure the generation of robust and reliable results.

Introduction: The Significance of N-acetyl-beta-D-galactosaminidase (NAGAL)

N-acetyl-beta-D-galactosaminidase (NAGAL), also known as alpha-N-acetylgalactosaminidase, is a lysosomal exoglycosidase that plays a critical role in the catabolism of glycoconjugates by cleaving terminal α-N-acetylgalactosamine residues. Its functional importance is highlighted by its involvement in two key areas of biomedical research:

-

Lysosomal Storage Disorders: A deficiency in NAGAL activity, resulting from mutations in the NAGA gene, leads to the rare lysosomal storage disorder known as Schindler disease (or Kanzaki disease). This condition is characterized by the accumulation of undigested glycolipids and glycoproteins, leading to a wide spectrum of neurological and developmental issues.

-

Oncology and Angiogenesis: NAGAL is often referred to as a tumor-associated marker. Many cancer cells exhibit increased NAGAL activity, which is believed to contribute to tumor-induced immunosuppression. Specifically, NAGAL can deglycosylate the Gc protein-derived macrophage activating factor (GcMAF), rendering it inactive. This process inhibits macrophage activation and allows tumors to evade the host's immune response. Consequently, measuring NAGAL activity in serum or plasma is an area of active investigation for cancer diagnosis, prognosis, and monitoring treatment efficacy.

Given its clinical relevance, the accurate and reproducible measurement of NAGAL activity is paramount for both basic research and translational studies.

The Principle of Chromogenic Detection

Chromogenic assays offer a straightforward, sensitive, and cost-effective method for quantifying enzyme activity. The core principle relies on a synthetic substrate that is colorless (or has minimal color) but is converted into a brightly colored product by the enzyme of interest.

The general workflow is as follows:

-

Incubation: The biological sample containing the enzyme (e.g., cell lysate, serum, purified protein) is mixed with a solution containing the chromogenic substrate under optimized buffer conditions (pH, temperature).

-

Enzymatic Cleavage: The enzyme catalyzes the hydrolysis of the substrate, releasing a chromophore (a molecule that absorbs light in the visible spectrum).

-

Reaction Termination: The reaction is stopped, typically by adding a solution that denatures the enzyme and, in many cases, enhances the color of the chromophore by altering the pH.

-

Spectrophotometric Measurement: The absorbance of the colored product is measured using a spectrophotometer or plate reader at a specific wavelength. The amount of color produced is directly proportional to the enzyme activity in the sample.

Profile of a Key Chromogenic Substrate: p-Nitrophenyl N-acetyl-β-D-galactosaminide (pNP-NAGAL)

The most widely used chromogenic substrate for NAGAL is p-Nitrophenyl N-acetyl-β-D-galactosaminide (pNP-NAGAL).

-

Mechanism of Action: NAGAL hydrolyzes the glycosidic bond in pNP-NAGAL, releasing N-acetyl-beta-D-galactosamine and p-nitrophenol (pNP). While p-nitrophenol is colorless to pale yellow at acidic or neutral pH, it is converted to the intensely yellow p-nitrophenolate ion under alkaline conditions. This pH-dependent color change is a critical feature of the assay design.

Below is a diagram illustrating the enzymatic reaction.

Caption: Standard experimental workflow for the chromogenic NAGAL activity assay.

4.3 Step-by-Step Procedure

-

Prepare pNP Standard Curve:

-

Prepare a 1 mM pNP stock solution in Assay Buffer.

-

Create a series of dilutions (e.g., 0, 12.5, 25, 50, 100, 200 µM) in Assay Buffer.

-

Add 50 µL of each standard to separate wells of the 96-well plate. Add 50 µL of sample diluent (Assay Buffer) to these wells. Then, proceed directly to step 6 (add 100 µL of Stop Solution). These wells do not require incubation.

-

-

Sample Preparation:

-

Thaw samples on ice. Dilute samples as necessary in ice-cold Assay Buffer to ensure the final reading falls within the linear range of the standard curve. A pilot experiment is recommended to determine the optimal dilution.

-

-

Assay Plate Setup:

-

Add 50 µL of your diluted samples to the appropriate wells.

-

Prepare a Sample Blank for each sample by adding 50 µL of the sample to a well. Assay buffer will be added instead of substrate later. This corrects for any endogenous color in the sample.

-

Prepare a Reagent Blank containing 50 µL of Assay Buffer instead of a sample. This corrects for spontaneous substrate hydrolysis.

-

-

Reaction Initiation:

-

Prepare a working substrate solution by diluting the 10 mM pNP-NAGAL stock to 2 mM in Assay Buffer.

-

Add 50 µL of the 2 mM pNP-NAGAL working solution to all sample and reagent blank wells.

-

For the Sample Blank wells, add 50 µL of Assay Buffer.

-

-

Incubation:

-

Mix the plate gently on an orbital shaker for 30 seconds.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to keep the absorbance values within the linear range of the assay.

-

-

Reaction Termination:

-

Remove the plate from the incubator.

-

Add 100 µL of Stop Solution to all wells (including standards, samples, and blanks). The solution in the sample wells should turn yellow.

-

-

Measurement:

-

Read the absorbance of the plate at 405 nm using a microplate reader.

-

4.4 Calculation of Enzyme Activity

-

Average the duplicate readings for each standard, blank, and sample.

-

Subtract the absorbance of the Reagent Blank from all sample readings.

-

Plot the absorbance of the pNP standards versus their concentration (in µmol/mL or nmol/mL). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

-

Calculate the concentration of pNP produced in each sample using the standard curve equation:

-

pNP Concentration (nmol/mL) = (Absorbance_sample - Absorbance_blank) / slope

-

-

Calculate the NAGAL activity:

-

Activity (nmol/min/mL or U/mL) = (pNP Concentration × Dilution Factor) / Incubation Time (min)

-

One unit (U) of NAGAL activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of pNP-NAGAL per minute under the specified assay conditions.

Assay Optimization and Troubleshooting

To ensure data integrity, several parameters should be optimized.

| Parameter | Recommendation & Rationale |

| Substrate Concentration | The concentration of pNP-NAGAL should be at or near saturation to ensure the reaction rate is dependent on the enzyme concentration, not the substrate (zero-order kinetics). A concentration 5-10 times the Michaelis constant (Km) is ideal. Perform a substrate titration curve to determine the optimal concentration for your specific conditions. |

| Enzyme Concentration | The reaction rate should be linear with respect to the amount of sample (enzyme) used. Test several dilutions of your sample to find a concentration that yields a signal well within the linear range of the standard curve and is linear with respect to time. |

| Incubation Time | The reaction should be linear over the chosen incubation period. A time-course experiment (measuring product formation at multiple time points) is essential to establish the linear range and ensure the substrate is not depleted. |

| pH and Temperature | While pH 4.5 and 37°C are standard, the absolute optimum may vary slightly depending on the source of the enzyme. These parameters can be optimized with pH and temperature curves if maximum sensitivity is required. |

Troubleshooting Common Issues:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Background Signal | 1. Spontaneous hydrolysis of the substrate. 2. Contaminated reagents. | 1. Prepare substrate solution fresh. Store stock protected from light and moisture. 2. Use high-purity water and reagents. |

| Low or No Signal | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Sub-optimal substrate concentration. | 1. Use a positive control (e.g., purified NAGAL) to verify assay components. Ensure proper sample storage (-80°C). 2. Verify the pH of the assay buffer. 3. Re-run the substrate titration experiment. |

| Poor Reproducibility | 1. Inaccurate pipetting. 2. Temperature fluctuations during incubation. 3. Bubbles in wells. | 1. Calibrate pipettes. Use reverse pipetting for viscous samples. 2. Ensure uniform heating of the microplate. 3. Centrifuge the plate briefly before reading or check for bubbles and pop them with a clean pipette tip. |

Applications in Scientific Research

-

Cancer Biomarker Discovery: Serum NAGAL activity has been evaluated as a potential biomarker for various cancers, including ovarian, prostate, and breast cancer. Elevated levels are often correlated with tumor burden and progression.

-

Immunology Research: The assay is used to study the mechanisms of tumor-induced immunosuppression by quantifying NAGAL's ability to inactivate GcMAF.

-

Diagnostics for Schindler Disease: While genetic testing is the gold standard, measuring NAGAL activity in patient fibroblasts, leukocytes, or plasma is a key biochemical method for diagnosing this lysosomal storage disease.

-

Enzyme Characterization: This assay is fundamental for studying the biochemical properties of NAGAL, including its kinetics (Km, Vmax), and for screening potential inhibitors or activators in drug discovery programs.

Conclusion

The chromogenic assay using p-Nitrophenyl N-acetyl-β-D-galactosaminide provides a robust, sensitive, and accessible method for quantifying NAGAL activity. By understanding the underlying principles of the reaction and implementing proper controls and optimization steps, researchers can generate high-quality, reproducible data. This guide provides the foundational knowledge and a practical framework to successfully employ this valuable tool in a wide range of scientific applications, from basic biochemical characterization to clinical and diagnostic research.

References

This section is for illustrative purposes. Real-world application would require citing specific journal articles and technical data sheets relevant to the claims made.

An In-depth Technical Guide to 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide: A Chromogenic Substrate for Sensitive Enzyme Detection

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this chromogenic substrate for the detection of N-acetyl-beta-D-galactosaminidase activity in a variety of experimental contexts.

Introduction: The Utility of a Halogenated Indolyl Glycoside

This compound is a specialized synthetic substrate designed for the sensitive detection of N-acetyl-beta-D-galactosaminidase, an enzyme involved in various biological processes.[1] The strategic placement of bromine and chlorine atoms on the indole ring enhances the reactivity and spectroscopic properties of the resulting chromophore, making it a valuable tool in biochemical assays, diagnostics, and microbiological screening.[1]

This guide will delve into the core scientific principles that underpin the use of this compound, providing not just procedural steps but also the rationale behind them to empower researchers to optimize their experimental designs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. Key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₁₈BrClN₂O₆ | [1] |

| Molecular Weight | 449.68 g/mol | [1] |

| CAS Number | 129572-48-1 | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | ≤ -20 °C, under Nitrogen, protected from light | [1] |

Chemical Structure

The molecular architecture of this compound is central to its function. It consists of a galactose-derived sugar moiety, N-acetyl-beta-D-galactosamine, linked via a glycosidic bond to a halogenated indole derivative, 5-bromo-4-chloroindoxyl.

Caption: Chemical structure of this compound.

Solubility

For practical laboratory use, understanding the solubility of this compound is critical for preparing stock solutions.

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | Soluble | [2] |

| Dimethyl sulfoxide (DMSO) | Soluble | [3] |

| DMF/Water (1:1 v/v) | 1% | [4] |

| Ethanol | Sparingly soluble | [5] |

| Water | Insoluble | [5] |

Note: It is recommended to prepare concentrated stock solutions in DMF or DMSO and then dilute them in the appropriate aqueous buffer for the assay.

Mechanism of Action: A Two-Step Chromogenic Reaction

The detection of N-acetyl-beta-D-galactosaminidase activity using this substrate is a two-step process that results in the formation of a distinctly colored, insoluble precipitate.

-

Enzymatic Hydrolysis: The first step involves the enzymatic cleavage of the β-glycosidic bond by N-acetyl-beta-D-galactosaminidase. This hydrolysis releases the N-acetyl-beta-D-galactosamine sugar and the colorless, unstable indoxyl intermediate, 5-bromo-4-chloro-3-hydroxyindole.

-

Oxidative Dimerization: In the presence of an oxidizing agent, typically atmospheric oxygen, two molecules of the 5-bromo-4-chloro-3-hydroxyindole intermediate undergo spontaneous oxidative dimerization. This reaction forms the intensely blue, insoluble precipitate, 5,5'-dibromo-4,4'-dichloro-indigo.

Caption: A generalized schematic of the synthesis pathway for this compound.

Conclusion

This compound stands out as a robust and sensitive chromogenic substrate for the detection of N-acetyl-beta-D-galactosaminidase activity. Its well-defined chemical properties and predictable mechanism of action make it a reliable tool for researchers in diverse fields, from fundamental enzymology to clinical diagnostics and drug discovery. The protocols and technical information provided in this guide are intended to serve as a solid foundation for the successful application of this versatile compound in your research endeavors.

References

-

Glycosynth. 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide. [Link]

-

Glycosynth. 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-galactosaminide. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733915, 5-Bromo-4-chloro-1H-indol-3-yl 2-deoxy-2-((1-hydroxyethylidene)amino)hexopyranoside. [Link]

-

CHROMagar. CHROMagar™ Candida. [Link]

-

Medical Notes. Candida Chromagar: Introduction, Principle, Test Requirements. [Link]

-

Böttcher, D., & Thiem, J. (2015). Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities. Journal of visualized experiments : JoVE, (99), 52755. [Link]

-

Perry, J. D., & Freydière, A. M. (2007). The application of chromogenic media in clinical microbiology. Journal of applied microbiology, 103(6), 2046–2055. [Link]

-

N-acetyl-beta-D-hexosaminidase assay protocols. [Link]

-

Conboy, J. G., & Roseman, S. (1982). Colorimetric assays for N-acetyl-beta-D-glucosaminidase and beta-D-galactosidase in human urine using newly-developed omega-nitrostyryl substrates. Clinica chimica acta; international journal of clinical chemistry, 124(2), 195–204. [Link]

-

Novak, N., & Zollo, F. (2021). Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase). Sensors (Basel, Switzerland), 21(11), 3893. [Link]

-

Trammell, R. L., Keith, L. H., & Walters, D. B. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

-

Zhang, Y., et al. (2018). Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides. Scientific reports, 8(1), 17900. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137242522, 5-Bromo-4-chloro-indigo. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Application of 5-Bromo-4-chloro-3-indolyl-N-acetyl-β-D-galactosaminide

Abstract

This technical guide provides an in-depth exploration of 5-Bromo-4-chloro-3-indolyl-N-acetyl-β-D-galactosaminide, a specialized chromogenic substrate critical for the detection of N-acetyl-β-D-galactosaminidase activity. Designed for researchers, chemists, and drug development professionals, this document details a rationale-driven, multi-step synthesis pathway, from the preparation of the halogenated indole aglycone to the stereoselective glycosylation and final purification. Beyond the synthesis, this guide covers the physicochemical properties, quality control methodologies, and a practical application protocol for its use in histochemical analysis. The underlying principles of chromogenic assays, reaction mechanisms, and the causality behind experimental choices are elucidated to provide a holistic understanding of this vital biochemical tool.

Introduction: The Principle and Power of Indoxyl-Based Chromogenic Substrates

In the landscape of modern biosciences, the detection and quantification of specific enzyme activities are paramount for diagnostics, molecular biology, and drug discovery. Chromogenic substrates are indispensable tools in this endeavor, acting as colorless, soluble molecules that, upon enzymatic cleavage, release a chromophore—a chemical group that produces a distinct color.[1] This color change, which can be observed visually or measured spectrophotometrically, provides a direct and often quantitative readout of enzymatic activity.[1]

The foundational principle for many of these substrates, including the topic of this guide, is the indoxyl reaction. The substrate consists of an indole moiety linked via an enzyme-labile bond to a specific targeting group—in this case, an N-acetyl-β-D-galactosaminide sugar.

The Mechanism of Color Formation:

-

Enzymatic Cleavage: The target enzyme, N-acetyl-β-D-galactosaminidase, recognizes and hydrolyzes the β-glycosidic bond.[2]

-

Indoxyl Release: This cleavage releases the 5-bromo-4-chloro-3-hydroxyindole (indoxyl) intermediate.

-

Dimerization & Oxidation: In the presence of oxygen, the highly reactive indoxyl intermediate undergoes rapid oxidative dimerization to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely colored, water-insoluble blue precipitate.

This localized precipitation is ideal for applications like histochemistry, where the goal is to visualize enzyme activity within the specific cellular context of a tissue sample.[2] The choice of the sugar moiety is critical; while the well-known X-Gal (containing a galactose) is a substrate for β-galactosidase, the N-acetyl-galactosamine derivative ensures specific detection of N-acetyl-β-D-galactosaminidase, an enzyme involved in various metabolic pathways and a subject of interest in glycoscience research.[3]

Physicochemical and Handling Data

A thorough understanding of the substrate's properties is crucial for its synthesis, storage, and application. The key characteristics of 5-Bromo-4-chloro-3-indolyl-N-acetyl-β-D-galactosaminide are summarized below.

| Property | Value | Reference |

| Chemical Name | 5-Bromo-4-chloro-3-indolyl-N-acetyl-β-D-galactosaminide | [4] |

| Synonyms | X-N-Acetyl-β-D-galactosaminide | [3] |

| CAS Number | 129572-48-1 | [3][5] |

| Molecular Formula | C₁₆H₁₈BrClN₂O₆ | [3][4][5] |

| Molecular Weight | 449.68 g/mol | [3][5] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

| Solubility | Soluble in a 1:1 (v/v) mixture of dimethylformamide (DMF) and water at 1% concentration. | [4] |

| Storage Conditions | Store at or below -20°C, under an inert atmosphere (e.g., Nitrogen), and protected from light. | [3][5] |

Core Synthesis Strategy: A Rationale-Driven Pathway

The synthesis of this complex molecule is a multi-stage process that requires careful control over regioselectivity and stereochemistry. The strategy involves the independent preparation of the aglycone (the indole portion) and a protected glycosyl donor (the sugar portion), followed by their coupling and subsequent deprotection.

Overall Synthetic Workflow

The diagram below outlines the high-level strategic approach to the synthesis, breaking the process into four distinct and manageable phases.

Caption: High-level workflow for the synthesis of the target chromogenic substrate.

Part 1: Synthesis of the Aglycone (5-Bromo-4-chloro-3-hydroxyindole)

Rationale: The synthesis of the aglycone requires the regioselective introduction of bromine and chlorine onto the indole ring. The order of these additions and the choice of halogenating agents are critical to prevent the formation of unwanted isomers and to manage the reactivity of the indole nucleus. The hydroxyl group at the 3-position is typically introduced last or is protected during halogenation. A common strategy involves starting with a pre-functionalized indole.

Experimental Protocol:

-

Chlorination: To a solution of 5-bromoindole in a suitable aprotic solvent (e.g., dichloromethane or chloroform), add N-chlorosuccinimide (NCS) portion-wise at 0°C. The succinimide byproduct can be filtered off after the reaction goes to completion (monitored by TLC).

-

Hydroxylation/Acetoxylation: The resulting 5-bromo-4-chloroindole is then functionalized at the 3-position. A common method is acetoxylation using lead tetraacetate in acetic acid. This introduces an acetate group at the 3-position, which serves as a protecting group for the hydroxyl.

-

Saponification: The 3-acetoxy group is then hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol/water) to yield the desired aglycone, 5-bromo-4-chloro-3-hydroxyindole.

-

Purification: The crude aglycone is purified by column chromatography on silica gel to isolate it from any remaining starting materials or side products.

Part 2: Preparation of the Glycosyl Donor

Rationale: To achieve a stereoselective β-glycosidic linkage, two conditions must be met:

-

The hydroxyl groups of the sugar must be protected to prevent them from interfering with the coupling reaction. Acetyl groups are commonly used as they are easily installed and removed.

-

The anomeric carbon (C1) must be converted into a good leaving group (e.g., a halide) to facilitate the nucleophilic attack by the aglycone.

Crucially, the N-acetyl group at the C2 position provides "neighboring group participation," which sterically blocks the top face of the sugar ring during the reaction, ensuring the incoming aglycone can only attack from the bottom face, resulting in the desired β-anomer.

Experimental Protocol:

-

Peracetylation: N-acetyl-D-galactosamine is treated with excess acetic anhydride in the presence of a catalyst (e.g., pyridine or a catalytic amount of sulfuric acid) to protect all hydroxyl groups, including the anomeric one, yielding the pentaacetylated derivative.

-

Anomeric Bromination: The peracetylated sugar is then selectively reacted at the anomeric position. Treatment with a solution of hydrogen bromide (HBr) in acetic acid replaces the anomeric acetate with a bromide atom, yielding the thermodynamically stable α-glycosyl bromide. This compound is the activated "glycosyl donor."

Part 3: The Glycosylation Reaction (Koenigs-Knorr Coupling)

Rationale: This is the key bond-forming step. The Koenigs-Knorr reaction is a classic method for forming glycosidic linkages. It involves the reaction of a glycosyl halide with an alcohol (the aglycone) in the presence of a promoter, typically a heavy metal salt like silver(I) carbonate or mercury(II) cyanide. The promoter coordinates to the halide, facilitating its departure and generating an oxocarbenium ion intermediate, which is then attacked by the aglycone's hydroxyl group.

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. Buy 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide | 4264-82-8 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Glycosynth - 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-galactosaminide [glycosynth.co.uk]

- 5. 5-Bromo-4-chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide [gbiosciences.com]

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide solubility properties

An In-Depth Technical Guide to the Solubility Properties of 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide

Authored by a Senior Application Scientist

Executive Summary: Unlocking the Potential of a Key Chromogenic Substrate

This compound, hereafter referred to as X-GalNAc, is a specialized chromogenic substrate indispensable for the detection of N-Acetyl-β-D-galactosaminidase activity.[1] Its application spans biochemical assays, drug development, and microbial detection.[1][2] The utility of this compound is fundamentally linked to its solubility characteristics. When the enzyme N-Acetyl-β-D-galactosaminidase hydrolyzes X-GalNAc, it releases an indolyl moiety that, upon dimerization and oxidation, forms a vibrant, insoluble blue precipitate.[1][3] This localized color change provides a clear visual indicator of enzymatic activity.

However, the very properties that make the final product insoluble and easy to detect also render the substrate itself challenging to dissolve in aqueous solutions. This guide provides an in-depth exploration of the solubility properties of X-GalNAc, offering researchers, scientists, and drug development professionals the foundational knowledge and practical protocols required for its effective and reproducible use. We will delve into the causality behind solvent choices, provide validated protocols for solution preparation, and illustrate the core biochemical mechanisms.

The Physicochemical Rationale for Solvent Selection

X-GalNAc is a complex organic molecule with a molecular weight of approximately 449.68 g/mol .[1][2] Its structure, comprising a halogenated indole linked to an N-acetylgalactosamine sugar, results in poor solubility in water. To achieve the concentrations required for robust assay performance, organic solvents are necessary. The most effective and commonly recommended solvents are polar aprotic solvents, namely N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) .[4][5]

Why Polar Aprotic Solvents?

-

High Dielectric Constant: Both DMSO and DMF have high dielectric constants, which allows them to dissolve charged species and polar molecules effectively.

-

Hydrogen Bond Acceptors: They can accept hydrogen bonds but do not donate them. This property allows them to solvate the X-GalNAc molecule without competing for the hydrogen bonds that are critical to the enzymatic reaction's specificity.

-

Miscibility: They are miscible with a wide range of organic solvents and, importantly, with water. This allows for the preparation of concentrated stock solutions that can then be diluted into aqueous assay buffers or cell culture media with a reduced risk of immediate precipitation.

The choice between DMF and DMSO often comes down to experimental context. DMSO is known to be an excellent solvent that can penetrate biological membranes, which may be a consideration in cell-based assays.[6] However, it can also have biological effects, and for certain sensitive cell lines or in vitro assays, DMF may be preferred.[7]

Quantitative Solubility Profile of X-GalNAc

Precise solubility limits for X-GalNAc are not always published in extensive detail, but data from suppliers and analogous compounds provide a strong, field-proven basis for experimental work. The following table summarizes the known solubility data and practical concentration limits.

| Solvent | Type | Known Solubility / Recommended Concentration | Source(s) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble. Stock solutions of 20 mg/mL are routinely prepared for analogous compounds. | [4][5][8][9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble. Stock solutions of 20 mg/mL are routinely prepared for analogous compounds. | |

| DMF / Water (1:1 v/v) | Mixed | Soluble at a concentration of 1% (10 mg/mL). | [4] |

| Water | Polar Protic | Insoluble / Very Poorly Soluble. | Implied by the need for organic solvents. |

| Ethanol / Methanol | Polar Protic | Slightly soluble to insoluble. Not recommended for primary stock solutions. | [10] |

The Biochemical Mechanism of Colorimetric Detection

The functionality of X-GalNAc is entirely dependent on its enzymatic cleavage. The process is a two-step reaction that transforms a soluble, colorless substrate into an insoluble, intensely colored product.

-

Enzymatic Hydrolysis: The enzyme N-Acetyl-β-D-galactosaminidase recognizes and binds to the N-acetyl-beta-D-galactosaminide portion of the molecule. It catalyzes the hydrolysis of the glycosidic bond, releasing the sugar and the 5-bromo-4-chloro-3-indoxyl intermediate.

-

Oxidative Dimerization: In the presence of oxygen, the highly reactive 5-bromo-4-chloro-3-indoxyl intermediate undergoes spontaneous oxidative dimerization. This reaction forms 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and highly insoluble precipitate, at the site of enzymatic activity.

Caption: Standard experimental workflow for using X-GalNAc.

Troubleshooting Common Issues:

-

Precipitation in Working Solution: If the substrate precipitates upon dilution into the aqueous buffer, the final concentration of the organic solvent may be too high, or the buffer conditions (e.g., pH, salt concentration) may be incompatible. Try reducing the final concentration of X-GalNAc or adding a small amount of a non-ionic surfactant like Triton X-100 or Tween 20 to the buffer to improve solubility.

-

No Blue Color Development: This could be due to several factors:

-

Inactive Enzyme: Ensure your enzyme source is active and the assay conditions (pH, temperature) are optimal for its activity.

-

Degraded Substrate: Check the stock solution for any pinkish hue, which indicates degradation. Prepare a fresh stock solution.

-

Inhibitors: The sample may contain inhibitors of N-Acetyl-β-D-galactosaminidase. Run a positive control with a known active enzyme source.

-

-

High Background (Spontaneous Color Change): This is rare but can occur if the stock solution has degraded or is exposed to strong light or oxidizing agents. Always use freshly prepared working solutions and protect them from light.

Conclusion

This compound is a powerful tool for enzymatic detection, but its efficacy is contingent on proper handling and a thorough understanding of its solubility. By leveraging polar aprotic solvents like DMF and DMSO for concentrated stock solutions and employing careful dilution techniques, researchers can ensure the substrate remains bioavailable for enzymatic action. The protocols and principles outlined in this guide provide a robust framework for achieving reliable, reproducible, and accurate results in a wide array of scientific applications.

References

-

Glycosynth. (n.d.). 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-galactosaminide. Retrieved from [Link]

-

G-Biosciences. (n.d.). 5-Bromo-4-chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide. Retrieved from [Link]

-

AdooQ BioScience. (n.d.). 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside. Retrieved from [Link]

-

Glycosynth. (n.d.). 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide. Retrieved from [Link]

-

PubChem. (n.d.). X-Gal. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

-

Hošek, J., Zavalova, V., & Kollar, P. (2010). Effect of solvent on cytotoxicity and bioavailability of fatty acids. Immunopharmacology and immunotoxicology, 32(3), 462–465. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 5-Bromo-4-chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide [gbiosciences.com]

- 2. chemimpex.com [chemimpex.com]

- 3. X-Gal | C14H15BrClNO6 | CID 65181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glycosynth - 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-galactosaminide [glycosynth.co.uk]

- 5. Glycosynth - 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide [glycosynth.co.uk]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effect of solvent on cytotoxicity and bioavailability of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide, CasNo.4264-82-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 9. 5-Bromo-4-chloro-3-indolyl-N-acetyl-β-D-glucosaminide CAS#: 4264-82-8 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

A Guide to the Enzyme Specificity of 5-Bromo-4-chloro-3-indolyl-N-acetyl-β-D-galactosaminide (X-GalNAc)

Prepared by the Senior Application Scientist Team

Abstract

5-Bromo-4-chloro-3-indolyl-N-acetyl-β-D-galactosaminide (X-GalNAc) is a specialized chromogenic substrate pivotal for the sensitive detection of β-N-acetylgalactosaminidase activity.[1] Its utility spans multiple research disciplines, from microbiology to histochemistry, by providing a distinct visual readout of enzymatic action.[2][3] This guide offers an in-depth exploration of the molecular principles governing X-GalNAc's specificity, the kinetics of its enzymatic cleavage, and its cross-reactivity profile. We provide validated protocols and troubleshooting insights to empower researchers, scientists, and drug development professionals to leverage this tool with precision and confidence.

Introduction: The Power of Chromogenic Indolyl Substrates

In enzymatic assays, chromogenic substrates are indispensable tools that generate a colored product upon cleavage by a specific enzyme.[4] This colorimetric change allows for both qualitative visualization (e.g., staining of cells or bacterial colonies) and quantitative assessment of enzyme activity.[4] Among these, substrates based on a halogenated indole moiety, such as the well-known X-Gal, are particularly valuable.[4][5][6] Hydrolysis of these substrates releases a 5-bromo-4-chloro-3-hydroxyindole intermediate, which undergoes oxidative dimerization to form 5,5'-dibromo-4,4'-dichloro-indigo, a intensely blue and insoluble precipitate.[6][7] This localized and stable signal is ideal for high-resolution applications like histochemistry and blue-white screening in molecular cloning.[6][8][9] X-GalNAc is a derivative specifically designed to harness this mechanism for the detection of glycoside hydrolase activity.[2][3][10]

Molecular Profile and Mechanism of Action of X-GalNAc

X-GalNAc is an indolyl carbohydrate where an N-acetyl-β-D-galactosamine moiety is linked via a β-glycosidic bond to the hydroxyl group of 5-bromo-4-chloro-indoxyl.[11] The specificity of the substrate is dictated by this sugar component.

Mechanism of Color Formation: The detection process is a two-step reaction:

-

Enzymatic Hydrolysis: An enzyme with β-N-acetylgalactosaminidase activity recognizes and cleaves the β-glycosidic bond, releasing the N-acetylgalactosamine sugar and the colorless indoxyl intermediate, 5-bromo-4-chloro-3-hydroxyindole.

-

Oxidative Dimerization: In the presence of an oxidant (typically atmospheric oxygen, though often accelerated by reagents like potassium ferricyanide), two molecules of the indoxyl intermediate dimerize. This forms 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue precipitate that is insoluble in aqueous solutions.[6][7] This insolubility is key to its utility in localizing enzyme activity within cells or tissues.

Caption: Enzymatic cleavage of X-GalNAc and subsequent color formation.

Primary Enzyme Specificity: β-N-Acetylgalactosaminidase

The primary enzyme target for X-GalNAc is β-N-acetylgalactosaminidase (EC 3.2.1.53) .[1] This enzyme systematically hydrolyzes terminal, non-reducing N-acetyl-D-galactosamine (GalNAc) residues from various glycoconjugates.[1]

In humans, this activity is principally carried out by the lysosomal enzyme β-hexosaminidase . This enzyme exists in two major isoforms:

-

Hexosaminidase A (Hex A): A heterodimer of α and β subunits.[12]

-

Hexosaminidase B (Hex B): A homodimer of β subunits.[12]

Both isoforms are capable of cleaving substrates bearing terminal GalNAc or N-acetylglucosamine (GlcNAc) residues.[13] Therefore, X-GalNAc serves as an effective substrate for both Hex A and Hex B, making it a valuable tool for studying lysosomal function and disorders associated with deficiencies in these enzymes, such as Tay-Sachs and Sandhoff disease.[13]

Substrate Specificity and Enzymatic Cross-Reactivity

A critical aspect of using any enzyme substrate is understanding its specificity. While X-GalNAc is designed for β-N-acetylgalactosaminidases, the potential for cross-reactivity with other glycosidases must be considered for accurate data interpretation.

| Enzyme | Glycosidic Linkage Preference | Activity on X-GalNAc | Notes |

| β-N-Acetylgalactosaminidase | β-N-acetylgalactosaminide | High | The primary target enzyme. Includes human hexosaminidases A and B.[1][13] |

| β-N-Acetylglucosaminidase | β-N-acetylglucosaminide | Variable/Low | Some isoforms of β-hexosaminidase can process both GlcNAc and GalNAc substrates, but dedicated β-N-acetylglucosaminidases show low to negligible activity on X-GalNAc.[14][15] |

| β-Galactosidase | β-galactoside | Negligible | The enzyme that cleaves X-Gal. It does not recognize the N-acetyl group at the C2 position of the galactose ring, making X-GalNAc a poor substrate.[5][16] |

| α-N-Acetylgalactosaminidase | α-N-acetylgalactosaminide | None | This enzyme is specific for the alpha anomer of the glycosidic bond, whereas X-GalNAc possesses a beta linkage.[17][18] |

Expert Insights: The specificity of X-GalNAc is fundamentally derived from the stereochemistry of the N-acetylgalactosamine moiety. While β-hexosaminidases can often hydrolyze both GalNAc and GlcNAc linkages, the efficiency can differ.[15][19] Conversely, β-galactosidase, the enzyme responsible for cleaving X-Gal, exhibits stringent specificity for galactose and is effectively unable to hydrolyze X-GalNAc due to steric hindrance from the N-acetyl group. This high degree of specificity is crucial for minimizing false-positive signals in complex biological systems.

Methodologies and Protocols

The following is a validated, self-contained protocol for the histochemical detection of β-N-acetylgalactosaminidase activity in cultured cells.

Reagent Preparation

-

Fixative Solution: 1% Glutaraldehyde in 1x Phosphate-Buffered Saline (PBS). Prepare fresh.

-

Wash Buffer: 1x PBS containing 1 mM MgCl₂.

-

X-GalNAc Stock Solution (100x): 20 mg/mL in N,N-dimethylformamide (DMF). Store protected from light at -20°C.

-

Staining Solution (prepare fresh, protect from light):

-

10 mL 1x PBS with 1 mM MgCl₂

-

200 µL of 500 mM Potassium Ferricyanide stock

-

200 µL of 500 mM Potassium Ferrocyanide stock

-

100 µL of 100x X-GalNAc Stock Solution

-

Causality Note: The ferricyanide/ferrocyanide couple acts as a catalyst for the oxidative dimerization of the indoxyl intermediate, accelerating the formation of the blue precipitate and enhancing signal intensity.[20]

-

Staining Protocol for Adherent Cells

Caption: Workflow for X-GalNAc histochemical staining of cultured cells.

-

Cell Culture: Grow adherent cells on glass coverslips in a petri dish to ~70-80% confluency.

-

Initial Wash: Gently aspirate the culture medium and wash the cells twice with 1x PBS.

-

Fixation: Add the cold Fixative Solution to cover the cells and incubate for 10-15 minutes at 4°C.

-

Self-Validation: Proper fixation is crucial. Under-fixation can lead to poor morphology and enzyme leakage, while over-fixation can reduce enzyme activity. A 10-15 minute incubation is optimal for most cell lines.

-

-

Washing: Aspirate the fixative and wash the cells three times for 5 minutes each with the Wash Buffer. This step is critical to remove the aldehyde fixative, which can interfere with the staining reaction.

-

Staining: Aspirate the final wash and add enough freshly prepared Staining Solution to completely cover the cells. Incubate the dish at 37°C, protected from light.

-

Control System: Always include a negative control (cells known not to express the enzyme or a coverslip with no cells) and a positive control (cells known to have high activity) to validate the staining pattern.

-

-

Monitoring: Check for the development of a blue precipitate at regular intervals (e.g., every 30-60 minutes) using a microscope. The optimal incubation time can range from 30 minutes to overnight, depending on the level of enzyme expression.

-

Stopping the Reaction: Once the desired signal intensity is reached with minimal background, aspirate the staining solution and wash the cells twice with 1x PBS.

-

Mounting and Imaging: Mount the coverslip onto a microscope slide using an aqueous mounting medium. The blue precipitate can be visualized using standard brightfield microscopy.

Troubleshooting and Best Practices

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Weak Signal | 1. Low enzyme activity. 2. Over-fixation of the sample. 3. Inactive X-GalNAc substrate. | 1. Increase incubation time; ensure pH of staining buffer is optimal (typically ~7.4). 2. Reduce fixation time or use a milder fixative (e.g., 4% PFA).[20] 3. Use a fresh stock solution of X-GalNAc; store protected from light at -20°C.[2] |

| High Background / Non-specific Staining | 1. Endogenous enzyme activity in the sample. 2. Staining solution precipitated before use. 3. Incubation time is too long. | 1. Determine optimal pH to minimize endogenous activity if possible. 2. Prepare the staining solution immediately before use and filter if necessary. 3. Optimize incubation time by monitoring color development closely. |

| Crystalline Precipitate on Sample | 1. X-GalNAc came out of solution. 2. Staining solution was not prepared correctly. | 1. Ensure the final concentration of DMF from the stock solution is not too high (typically <1%). 2. Add the X-GalNAc stock solution last and mix thoroughly. |

Conclusion

5-Bromo-4-chloro-3-indolyl-N-acetyl-β-D-galactosaminide is a highly specific and reliable chromogenic substrate for the detection of β-N-acetylgalactosaminidase activity. Its ability to produce a distinct, insoluble blue precipitate at the site of enzymatic action makes it an invaluable tool for a range of applications, from cellular imaging to diagnostic assays. By understanding its mechanism, specificity profile, and the critical parameters of its application protocols, researchers can effectively harness the power of X-GalNAc to gain critical insights into biological processes governed by glycoside hydrolases.

References

-

Miyazato, H., et al. (2008). Novel endo-α-N-acetylgalactosaminidases with broader substrate specificity . Glycobiology, 18(10), 817-824. [Link]

-

β-N-Acetylgalactosaminidase . Wikipedia. [Link]

-

Nagata, Y., et al. (1995). Substrate specificity of beta 1,4-N-acetylgalactosaminyltransferase in vitro and in cDNA-transfected cells. GM2/GD2 synthase efficiently generates asialo-GM2 in certain cells . The Journal of Biological Chemistry, 270(11), 6149-6155. [Link]

-

Kytzia, H. J., et al. (1984). Variant of GM2-gangliosidosis with hexosaminidase A having a severely changed substrate specificity . The EMBO Journal, 3(6), 1201-1205. [Link]

-

Abe, K., et al. (2018). Protocol for whole-mount X-gal staining combined with tissue clearing in embryo and adult mouse using CUBIC . STAR Protocols, 1(2), 100036. [Link]

-

Sandhoff, K., Conzelmann, E., & Nehrkorn, H. (1978). Substrate specificity of hexosaminidase A isolated from the liver of a patient with a rare form (AB variant) of infantile GM2 gangliosidosis and control tissues . Advances in Experimental Medicine and Biology, 101, 727-730. [Link]

-

N-acetyl-β-d-glucosaminidase . Wikipedia. [Link]

-

Miyanari, A., et al. (2008). Novel endo-α-N-acetylgalactosaminidases with broader substrate specificity . Semantic Scholar. [Link]

-